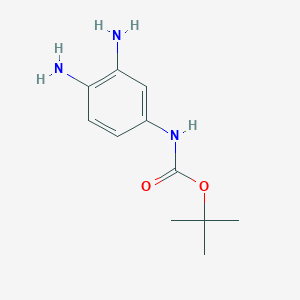

tert-Butyl (3,4-diaminophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3,4-diaminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZXNVNKACXWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584174 | |

| Record name | tert-Butyl (3,4-diaminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937372-03-7 | |

| Record name | tert-Butyl (3,4-diaminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to tert-Butyl (3,4-diaminophenyl)carbamate

Introduction: The Strategic Value of a Differentially Protected Diamine

In the landscape of modern medicinal chemistry and materials science, tert-butyl (3,4-diaminophenyl)carbamate stands out as a pivotal building block. Its utility stems not from inherent biological activity, but from its elegantly simple design: an ortho-phenylenediamine system where one of the two nucleophilic amino groups is masked by a thermally stable yet acid-labile tert-butoxycarbonyl (Boc) group. This differential protection is the key to its strategic value, enabling chemists to perform selective, sequential reactions on the two distinct nitrogen centers. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The core properties of tert-butyl (3,4-diaminophenyl)carbamate are summarized below. While an exact melting point can vary with purity, the values presented are typical for a high-purity solid.

Core Properties

| Property | Value | Source/Note |

| Molecular Formula | C₁₁H₁₇N₃O₂ | - |

| Molecular Weight | 223.27 g/mol | - |

| Appearance | Off-white to light brown solid | Typical observation |

| Melting Point | ~135-139 °C | Varies with purity |

| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate | General lab observation |

Spectroscopic Signature for Quality Control

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the compound. The Boc protecting group and the aromatic diamine core give rise to a distinct and easily interpretable spectral signature.

-

¹H NMR (Proton NMR): The spectrum is characterized by a prominent singlet around 1.5 ppm, integrating to 9 protons, which is the hallmark of the tert-butyl group. The aromatic region will display a set of multiplets corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the positions of the three different substituents (-NHBoc, -NH₂, -NH₂). The two amine groups (-NH₂) and the carbamate proton (-NH-) will appear as broad singlets that can shift depending on solvent and concentration; these are also D₂O exchangeable.

-

¹³C NMR (Carbon NMR): Key signals include the carbonyl carbon of the carbamate at approximately 153 ppm, and the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively.[1][2] The six aromatic carbons will appear in the typical 110-145 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see N-H stretching vibrations for both the primary amines and the carbamate group in the 3200-3500 cm⁻¹ region. A strong C=O stretch for the carbamate carbonyl will be prominent around 1680-1700 cm⁻¹.[1]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a strong signal for the protonated molecule [M+H]⁺ at m/z 224.14.

Synthesis and Purification: A Validated Protocol

The most reliable and common route to tert-butyl (3,4-diaminophenyl)carbamate involves a two-step sequence: selective Boc-protection of a nitro-substituted aniline followed by chemical reduction of the nitro group(s). This approach is superior as it avoids the over-reaction and statistical mixtures that would result from attempting to directly mono-protect the highly reactive 1,2,4-benzenetriamine.

Workflow Diagram: Synthesis Pathway

Caption: A validated two-step synthesis workflow.

Step-by-Step Experimental Protocol

Part A: Synthesis of tert-Butyl (4-amino-3-nitrophenyl)carbamate

-

Reactor Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitro-1,2-phenylenediamine (1.0 eq) and dissolve in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 eq), to the solution and stir. The base acts as a scavenger for the acid generated during the reaction.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent to the stirred mixture at 0 °C. The exotherm should be controlled. The rationale for adding (Boc)₂O to the diamine is to favor mono-protection, as the initial product is less nucleophilic than the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate. This product is often sufficiently pure for the next step.

Part B: Synthesis of tert-Butyl (3,4-diaminophenyl)carbamate

-

Reduction Setup: Dissolve the crude tert-butyl (4-amino-3-nitrophenyl)carbamate from the previous step in a solvent suitable for hydrogenation, such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or using a Parr hydrogenator, and stir vigorously. The reduction of an aromatic nitro group is a highly efficient and clean transformation catalyzed by palladium.

-

Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-containing starting material and the appearance of the more polar diamine product indicates completion.

-

Catalyst Removal & Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Ensure the filter cake is kept wet with solvent.

-

Final Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl (3,4-diaminophenyl)carbamate as a solid.[1]

Reactivity and Synthetic Utility

The power of this reagent lies in the orthogonal reactivity of its amino groups. The free 3-amino group is a potent nucleophile, while the Boc-protected 4-amino group is unreactive under neutral or basic conditions. This allows for selective chemistry at the 3-position, followed by deprotection and subsequent reaction at the 4-position if desired.

Key Transformation: Heterocycle Synthesis

A primary application for ortho-phenylenediamines is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. tert-Butyl (3,4-diaminophenyl)carbamate is an ideal precursor for creating selectively N-functionalized benzimidazoles.

The reaction proceeds via a cyclocondensation with an aldehyde.[3][4] The two adjacent amino groups react to form the five-membered imidazole ring, a transformation that is often catalyzed by acid or proceeds under oxidative conditions.

Caption: Formation of a benzimidazole scaffold.

This strategy allows for the introduction of a substituent (R-group from the aldehyde) at the 2-position of the benzimidazole core, while the Boc group remains on the nitrogen at the 5-position. This Boc group can then be cleanly removed with acid (e.g., trifluoroacetic acid in DCM) to reveal a free amine, ready for further functionalization, such as in the creation of compound libraries for drug discovery.

Applications in Drug Discovery and Materials

The utility of tert-butyl (3,4-diaminophenyl)carbamate extends across various fields where precise molecular architecture is required.

-

Medicinal Chemistry: As demonstrated, it is a key precursor for benzimidazole-containing pharmaceuticals, which exhibit a wide range of biological activities including anti-inflammatory, antiviral, and anticancer properties.[1][5] The ability to selectively functionalize the resulting scaffold is critical for structure-activity relationship (SAR) studies.

-

Linker Chemistry: The diamine structure, once fully deprotected, can serve as a versatile linker to connect two different molecular fragments. In the development of PROTACs or antibody-drug conjugates (ADCs), such linkers are essential for positioning pharmacophores at the optimal distance and orientation.[6]

-

Polymer and Materials Science: The diamine functionality is a classic monomer for the synthesis of high-performance polymers like polyimides and polyamides. The use of a protected monomer allows for controlled polymerization and the synthesis of well-defined oligomers or block copolymers.

Safety and Handling

As a research chemical, tert-butyl (3,4-diaminophenyl)carbamate requires careful handling. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from closely related aminophenyl carbamates provides a reliable guide to its potential hazards.[7][8][9]

-

Primary Hazards: Expected to be harmful if swallowed. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye irritation.[9]

-

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.

Conclusion

tert-Butyl (3,4-diaminophenyl)carbamate is more than just a chemical intermediate; it is a strategic tool that embodies the principle of protecting group chemistry. Its design enables a level of synthetic control that is crucial for the efficient and rational construction of complex molecular targets. For researchers in drug discovery, the ability to selectively build upon the benzimidazole core is invaluable. For materials scientists, the potential to create precisely structured polymers opens new avenues for innovation. By understanding its properties, mastering its synthesis, and leveraging its unique reactivity, scientists can unlock a vast potential for molecular design and discovery.

References

-

Bhookya, S., Pochampally, J., & Balabadra, S. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1756-1768. [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (2013).

-

Wang, L., et al. (2019). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 9(2), 947-952. [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]

-

Supporting Information for an article. (n.d.). [Link]

-

Singh, P. P., et al. (2018). tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Link]

-

Popova, M., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(22), 5439. [Link]

-

PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to tert-Butyl (3,4-diaminophenyl)carbamate: Elucidating Molecular Structure

This technical guide provides a comprehensive overview of the key spectral data for tert-butyl (3,4-diaminophenyl)carbamate, a compound of significant interest in synthetic chemistry and drug development. As a versatile building block, a thorough understanding of its structural characterization through modern analytical techniques is paramount for researchers, scientists, and professionals in the pharmaceutical industry. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering in-depth analysis and interpretation to facilitate its identification and utilization.

Introduction

tert-Butyl (3,4-diaminophenyl)carbamate, with the chemical formula C₁₁H₁₇N₃O₂, is an aromatic diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This selective protection imparts a nuanced reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients. The strategic placement of the amino and Boc-protected amino groups on the phenyl ring allows for regioselective reactions, a critical aspect in multi-step organic synthesis. Accurate spectral analysis is the cornerstone of verifying the successful synthesis and purity of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of tert-butyl (3,4-diaminophenyl)carbamate is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the N-H proton of the carbamate, and the protons of the tert-butyl group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| tert-butyl (9H) | ~1.50 | Singlet | 9H | Characteristic singlet for the nine equivalent protons of the Boc group. |

| NH₂ (2H) | ~3.5-4.5 | Broad Singlet | 2H | Chemical shift can vary with solvent and concentration. Protons are exchangeable with D₂O. |

| Aromatic H (3H) | ~6.5-7.0 | Multiplet | 3H | The substitution pattern will lead to a complex splitting pattern for the three adjacent aromatic protons. |

| N-H (carbamate) (1H) | ~8.0-9.0 | Singlet | 1H | The proton attached to the carbamate nitrogen is typically deshielded. |

Interpretation and Causality:

The electron-donating nature of the two amino groups will shield the aromatic protons, causing them to appear at relatively upfield chemical shifts (lower ppm values) compared to benzene (7.34 ppm). The exact splitting pattern of the aromatic protons will depend on the coupling constants between them. The broadness of the NH₂ signal is a result of quadrupole broadening and potential hydrogen bonding. The singlet nature of the tert-butyl group is due to the free rotation around the carbon-carbon single bonds, making all nine protons chemically equivalent.

Caption: Molecular structure of tert-Butyl (3,4-diaminophenyl)carbamate.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| tert-butyl (CH₃) | ~28 | The three equivalent methyl carbons of the Boc group. |

| tert-butyl (quaternary C) | ~80 | The quaternary carbon of the Boc group. |

| Aromatic C-N | ~130-145 | Carbons directly attached to nitrogen atoms are deshielded. |

| Aromatic C-H | ~110-125 | Shielded by the electron-donating amino groups. |

| Carbamate C=O | ~153 | The carbonyl carbon of the carbamate group. |

Interpretation and Causality:

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment. The carbonyl carbon of the carbamate is significantly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms. The quaternary carbon of the tert-butyl group appears around 80 ppm. The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the amino and carbamate groups. The carbon atoms directly bonded to the nitrogen atoms will be at the lower field end of the aromatic region.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of tert-butyl (3,4-diaminophenyl)carbamate is expected to show characteristic absorption bands for N-H, C-H, C=O, and C-N bonds.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3250 | N-H stretch | Primary amine (NH₂) and secondary amine (N-H of carbamate) |

| 3000-2850 | C-H stretch | Aliphatic (tert-butyl) and Aromatic |

| ~1700 | C=O stretch | Carbonyl of the carbamate |

| ~1600 & ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-N stretch | Amine and carbamate |

Interpretation and Causality:

The N-H stretching region is particularly informative. The primary amine (NH₂) will typically show two bands (symmetric and asymmetric stretching), while the secondary amine of the carbamate will show a single band. These bands are often broad due to hydrogen bonding. The strong absorption around 1700 cm⁻¹ is a hallmark of the carbonyl group in the Boc protecting group. The aromatic C=C stretching vibrations appear as a pair of bands in the 1600-1500 cm⁻¹ region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For tert-butyl (3,4-diaminophenyl)carbamate (C₁₁H₁₇N₃O₂), the monoisotopic mass is 223.1321 g/mol .

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.1394 |

| [M+Na]⁺ | 246.1213 |

Data sourced from PubChem.[2]

Interpretation and Fragmentation:

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group (100 Da). This would result in fragment ions at m/z 168 and m/z 123, respectively.

Sources

A Technical Guide to tert-Butyl (3,4-diaminophenyl)carbamate for Advanced Research and Development

An Essential Building Block in Modern Medicinal Chemistry

Foreword

Welcome to this in-depth technical guide on tert-Butyl (3,4-diaminophenyl)carbamate, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. As a Senior Application Scientist, my objective is to provide you not with a mere datasheet, but with a comprehensive understanding of this compound's commercial landscape, its strategic importance, and the practical considerations for its use in the laboratory. The unique arrangement of functional groups on this phenylenediamine derivative, specifically the ortho-disposed amines with one protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of complex heterocyclic structures and targeted therapeutics. This guide is structured to deliver expert insights and actionable protocols, ensuring both scientific integrity and practical applicability.

Strategic Importance in Drug Discovery

The carbamate moiety is a cornerstone in medicinal chemistry, valued for its stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[1] The tert-butyl carbamate, or Boc group, is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions. In tert-Butyl (3,4-diaminophenyl)carbamate, the presence of a Boc-protected amine at the 3-position and a free amine at the 4-position of the phenyl ring allows for selective functionalization. This differential reactivity is crucial for the controlled, stepwise synthesis of molecules with desired pharmacological properties.

The 1,2-diamine motif is a precursor to numerous heterocyclic systems, including benzimidazoles, quinoxalines, and other fused bicyclic structures that are prevalent in pharmacologically active compounds. The ability to introduce substituents selectively at one of the two amino groups makes tert-Butyl (3,4-diaminophenyl)carbamate a valuable starting material in the synthesis of kinase inhibitors, antivirals, and other targeted therapies.

Commercial Availability and Procurement

Acquiring high-quality starting materials is a critical first step in any research and development workflow. tert-Butyl (3,4-diaminophenyl)carbamate is available from a range of specialized chemical suppliers. The following table provides a comparative overview of commercial sources for this compound, identified by its CAS number 937372-03-7.

| Supplier | Product Code/ID | Purity Specification | Availability/Lead Time |

| CymitQuímica | IN-DA00IHS3 | Inquire | Inquire |

| BLD Pharm | BD235604 | ≥95% | Inquire |

| Apollo Scientific | Not specified | ≥95% | Inquire |

| ChemScene | CS-0119330 | Inquire | Inquire |

| Alichem | 937372037 | Inquire | Inquire |

| American Custom Chemicals Corporation | CHM0394012 | Inquire | Inquire |

Note: Pricing is subject to change and is dependent on the quantity ordered. It is advisable to request quotes from multiple suppliers.

Procurement Workflow:

The following diagram outlines a typical workflow for the procurement and initial handling of tert-Butyl (3,4-diaminophenyl)carbamate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in synthesis.

| Property | Value |

| CAS Number | 937372-03-7 |

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molecular Weight | 223.27 g/mol |

| Appearance | Typically an off-white to light brown solid |

Synthesis and Reaction Principles

While specific literature detailing the synthesis of tert-Butyl (3,4-diaminophenyl)carbamate is not widely published, a plausible and commonly employed synthetic route would involve the selective protection of one amino group of 3,4-diaminonitrobenzene, followed by the reduction of the nitro group. A general conceptual workflow is presented below.

The key to this synthesis is the selective protection of one of the two amino groups. This can often be achieved by controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), and the reaction conditions. The subsequent reduction of the nitro group can be accomplished using various standard methods, such as catalytic hydrogenation with palladium on carbon or reduction with metals like iron or tin in an acidic medium.

Applications in Drug Synthesis: A Forward-Looking Perspective

The utility of tert-Butyl (3,4-diaminophenyl)carbamate as a building block is best understood by examining its potential applications in the synthesis of complex drug molecules. While specific examples for this exact isomer are not prevalent in the reviewed literature, its structural motifs are found in a variety of therapeutic agents. For instance, related diamine precursors are used in the synthesis of drugs for treating inflammatory and autoimmune diseases.[4]

Exemplary Synthetic Protocol: Benzimidazole Formation

A primary application of ortho-phenylenediamines is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The following is a generalized, self-validating protocol for the condensation of tert-Butyl (3,4-diaminophenyl)carbamate with an aldehyde to form a benzimidazole derivative.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-Butyl (3,4-diaminophenyl)carbamate (1.0 eq).

-

Add a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add the desired aldehyde (1.0-1.2 eq).

Step 2: Reaction

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid or acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, it can be collected by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Step 4: Deprotection (Optional)

-

To remove the Boc group, dissolve the purified benzimidazole derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture and triturate with a non-polar solvent like diethyl ether to precipitate the deprotected product as a salt.

This protocol provides a reliable method for constructing a benzimidazole core, with the Boc group allowing for further diversification at a later stage.

Handling, Storage, and Safety

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][6]

Hazard Identification (Anticipated):

-

Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

-

Harmful if Swallowed: May be harmful if ingested.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from strong oxidizing agents and strong acids.

-

For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

tert-Butyl (3,4-diaminophenyl)carbamate is a strategically valuable, commercially available building block for advanced organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique pattern of substitution allows for the selective and controlled elaboration of molecular complexity, providing a gateway to a diverse range of heterocyclic scaffolds. While detailed literature on its specific applications remains somewhat nascent, its potential is evident from the established importance of its core structural motifs. By understanding its commercial availability, handling requirements, and synthetic potential, researchers can effectively integrate this compound into their discovery workflows, paving the way for the development of novel therapeutic agents. This guide serves as a foundational resource to facilitate this endeavor, grounded in scientific principles and practical laboratory considerations.

References

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Future Science.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

- US Patent US20220213099A1. (2022). Prodrug compounds.

-

PENTA. (2024). Diphenylamine - SAFETY DATA SHEET. Retrieved January 27, 2026, from [Link]

- US Patent US10717703B2. (2020). Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

- CN Patent CN102020589B. (2013). Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-(3,3-dimethylbutanamido)-2-hydroxy-4-phenylbutyl]amino}-3-hydroxy-1-phenylbutan-2-yl]carbamate. Retrieved January 27, 2026, from [Link]

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019).

-

AAPPTec. (n.d.). Safety Data Sheet: Boc-3-Thi-OH DCHA. Retrieved January 27, 2026, from [Link]

- CN Patent CN114805134A. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)

- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry.

- "SYNTHESIS OF DABIGATRAN". (2020).

Sources

- 1. echemi.com [echemi.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US20220213099A1 - Prodrug compounds - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Synthesis Protocol for tert-Butyl (3,4-diaminophenyl)carbamate: A Comprehensive Guide for Researchers

Introduction: The Strategic Importance of tert-Butyl (3,4-diaminophenyl)carbamate

tert-Butyl (3,4-diaminophenyl)carbamate is a key bifunctional building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic importance lies in the orthogonally protected diamine functionalities on an aromatic scaffold. The tert-butoxycarbonyl (Boc) protecting group offers robust protection to one of the amino groups, allowing for selective chemical transformations at the adjacent free amine. Subsequent facile deprotection of the Boc group under acidic conditions unveils the second amine, enabling further derivatization. This molecular architecture is pivotal in the synthesis of a diverse array of complex molecules, including heterocyclic compounds, polymers, and pharmacologically active agents. For instance, substituted phenylenediamines are precursors to benzimidazoles, a privileged scaffold in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl (3,4-diaminophenyl)carbamate, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield.

Overall Synthesis Strategy

The synthesis of tert-butyl (3,4-diaminophenyl)carbamate is most effectively achieved through a two-step sequence starting from the commercially available 4-nitro-1,2-phenylenediamine. The strategy hinges on:

-

Chemoselective Mono-N-Boc Protection: The selective protection of one amino group in the presence of another and a nitro functionality. This is the cornerstone of the synthesis, ensuring the correct isomer is formed.

-

Chemoselective Reduction: The reduction of the nitro group to an amine without compromising the acid-labile Boc protecting group.

Caption: Overall two-step synthesis workflow.

Part 1: Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis, purification, and characterization of tert-butyl (3,4-diaminophenyl)carbamate.

Step 1: Synthesis of tert-Butyl (4-amino-3-nitrophenyl)carbamate

The selective mono-Boc protection of 4-nitro-1,2-phenylenediamine is achieved by leveraging the difference in basicity between the two amino groups. The amino group meta to the electron-withdrawing nitro group is more basic and therefore more nucleophilic than the amino group ortho to it. This inherent electronic difference directs the regioselective acylation.

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Nitro-1,2-phenylenediamine | 153.14 | 10.0 | 1.53 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.5 | 2.29 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Triethylamine (Et₃N) | 101.19 | 1.0 | 0.14 mL |

Procedure:

-

To a 250 mL round-bottom flask, add 4-nitro-1,2-phenylenediamine (1.53 g, 10.0 mmol) and dichloromethane (DCM, 50 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved. The solution will have a deep reddish-brown color.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in 20 mL of DCM.

-

Add the Boc₂O solution dropwise to the stirred solution of 4-nitro-1,2-phenylenediamine over a period of 30 minutes. A small amount of triethylamine (0.14 mL, 1.0 mmol) can be added to catalyze the reaction, though it often proceeds without.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product will have a lower Rf value than the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain a dark solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexane.

-

Combine the fractions containing the desired product and evaporate the solvent to yield tert-butyl (4-amino-3-nitrophenyl)carbamate as a yellow-orange solid.

Expected Yield: 70-80%.

Step 2: Synthesis of tert-Butyl (3,4-diaminophenyl)carbamate

The reduction of the nitro group in the presence of the Boc-carbamate is a critical step. While catalytic hydrogenation is a common method, it can sometimes lead to partial deprotection of the Boc group. A milder and highly effective method involves the use of hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) or palladium on carbon (Pd/C).[1][2]

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| tert-Butyl (4-amino-3-nitrophenyl)carbamate | 253.25 | 5.0 | 1.27 g |

| Methanol (MeOH) | - | - | 50 mL |

| Ferric chloride hexahydrate (FeCl₃·6H₂O) | 270.30 | 0.5 | 135 mg |

| Hydrazine hydrate (N₂H₄·H₂O) | 50.06 | 25.0 | 1.25 mL |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed |

| Dichloromethane (DCM) | - | - | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |

Procedure:

-

In a 100 mL round-bottom flask, dissolve tert-butyl (4-amino-3-nitrophenyl)carbamate (1.27 g, 5.0 mmol) in methanol (50 mL).

-

Add ferric chloride hexahydrate (135 mg, 0.5 mmol) to the solution and stir until it dissolves.

-

Heat the reaction mixture to reflux (approximately 65 °C).

-

Carefully add hydrazine hydrate (1.25 mL, 25.0 mmol) dropwise to the refluxing solution over 15 minutes. Caution: The reaction is exothermic and may cause vigorous gas evolution. Ensure adequate cooling and venting.

-

After the addition is complete, maintain the reflux for 2-3 hours. The color of the solution will change from yellow-orange to a darker shade.

-

Monitor the reaction by TLC (1:1 hexane:ethyl acetate) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid and remove water-soluble impurities.[1]

-

Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain tert-butyl (3,4-diaminophenyl)carbamate as a light brown solid, which may darken upon exposure to air and light.

Expected Yield: 85-95%.

Part 2: Mechanistic Insights and Rationale

Mechanism of Selective Boc Protection

The regioselectivity of the mono-Boc protection is governed by the electronic effects of the nitro group on the phenylenediamine ring. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation is more pronounced at the ortho and para positions. Consequently, the amino group at the 4-position (ortho to the nitro group) is less nucleophilic than the amino group at the 3-position (meta to the nitro group). The reaction, therefore, proceeds preferentially at the more nucleophilic 3-amino group.

Mechanism of Nitro Group Reduction with Hydrazine/FeCl₃

The reduction of the nitro group by hydrazine hydrate is catalyzed by ferric chloride. The proposed mechanism involves the in situ generation of diimide (N₂H₂) from the oxidation of hydrazine. Diimide is a powerful reducing agent that selectively reduces the nitro group to an amine. The iron catalyst facilitates the electron transfer process. This method is particularly advantageous as it is performed under neutral to slightly basic conditions, which preserves the acid-sensitive Boc protecting group.

Caption: Simplified schematic of the nitro reduction.

Characterization of the Final Product

The structure and purity of the synthesized tert-butyl (3,4-diaminophenyl)carbamate should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.0 (s, 1H, NH-Boc), 6.5-6.8 (m, 3H, Ar-H), 4.5-5.0 (br s, 4H, 2 x NH₂), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~153.0, 140.0, 130.0, 125.0, 115.0, 113.0, 110.0, 78.0, 28.5.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₇N₃O₂ [M+H]⁺: 224.14; found: 224.1.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1680 (C=O stretching of carbamate).

Safety and Handling

-

4-Nitro-1,2-phenylenediamine: Is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate (Boc₂O): Is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Hydrazine hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

-

Ferric chloride: Is corrosive and can cause burns. Avoid contact with skin and eyes.

-

Solvents (DCM, Methanol): Are flammable and toxic. Use in a well-ventilated area and away from ignition sources.

The final product, tert-butyl (3,4-diaminophenyl)carbamate, should be handled with care, as aromatic amines can be toxic and may cause skin sensitization.[3] It is recommended to store the product under an inert atmosphere (nitrogen or argon) and protected from light to prevent degradation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; formation of di-Boc protected product. | Ensure dropwise addition of Boc₂O at low temperature. Monitor the reaction closely by TLC to avoid over-reaction. Use of a slight excess of the diamine can also suppress di-protection. |

| Difficult purification in Step 1 | Close Rf values of mono- and di-protected products. | Use a shallow gradient during column chromatography for better separation. |

| Incomplete reduction in Step 2 | Inactive catalyst; insufficient hydrazine. | Use fresh hydrazine hydrate. Ensure the reaction is refluxing properly. If using Pd/C, ensure the catalyst is not poisoned. |

| Product darkens rapidly | Oxidation of the diamine. | Work up the reaction quickly. Store the final product under an inert atmosphere and in the dark. If necessary, a final purification by recrystallization from ethyl acetate/hexane can be performed. |

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of tert-butyl (3,4-diaminophenyl)carbamate, a valuable intermediate for research and development in the pharmaceutical and materials science sectors. By understanding the rationale behind the selective protection and reduction steps, researchers can confidently implement this synthesis in their laboratories. The provided characterization data and troubleshooting guide will further aid in obtaining a high-purity final product.

References

- Pittelkow, M. et al. (2003).

- Reddy, L. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1351–1363.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- Fisher Scientific. (2025). Safety Data Sheet for N-BOC-p-phenylenediamine.

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. PubChem Compound Database; CID=688611. Available at: [Link]

- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26.

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

Sources

tert-Butyl (3,4-diaminophenyl)carbamate as a building block for bioactive molecules

Application Notes & Protocols: Tert-Butyl (3,4-diaminophenyl)carbamate

A Versatile Orthogonally Protected Building Block for the Synthesis of Bioactive Heterocycles

Introduction: The Strategic Advantage of Mono-Boc-Protected o-Phenylenediamine

In the landscape of medicinal chemistry and materials science, aromatic diamines are foundational precursors for a vast array of heterocyclic systems. Among these, o-phenylenediamine (OPD) is a cornerstone for constructing fused bicyclic heterocycles such as benzimidazoles, quinoxalines, and phenazines—scaffolds renowned for their diverse biological activities.[1] However, the symmetric and highly reactive nature of OPD often leads to challenges in selectivity, resulting in double additions, polymerization, or the formation of unwanted side products.

tert-Butyl (3,4-diaminophenyl)carbamate emerges as a highly strategic building block that elegantly circumvents these issues. By masking one of the amino groups as a robust yet readily cleavable tert-butoxycarbonyl (Boc) carbamate, it introduces an orthogonal handle for synthesis. This mono-protection strategy offers several distinct advantages:

-

Chemoselectivity: It directs reactions to the unprotected vicinal diamine moiety for specific cyclocondensation reactions.

-

Modulated Reactivity: The electron-withdrawing nature of the carbamate can subtly temper the reactivity of the aromatic ring.

-

Improved Solubility: The lipophilic Boc group often enhances solubility in common organic solvents, simplifying reaction setup and purification.

-

Latent Functionality: The protected amine can be unmasked at a later synthetic stage under specific acidic conditions, allowing for subsequent functionalization and the creation of more complex molecular architectures.

This guide provides an in-depth exploration of tert-butyl (3,4-diaminophenyl)carbamate as a synthon, detailing its properties, key synthetic applications with field-proven protocols, and the expert rationale behind the experimental design.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is critical for safe handling and effective experimental design.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl N-(3,4-diaminophenyl)carbamate | [2] |

| CAS Number | 937372-03-7 | [2] |

| Molecular Formula | C₁₁H₁₇N₃O₂ | [3] |

| Molecular Weight | 223.27 g/mol | [2][3] |

| Appearance | Typically an off-white to brown solid | General observation |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, THF, DMF | General chemical knowledge |

| pKa (Predicted) | Strongest Basic: 4.8 (aniline amine) | Chemical prediction |

Safety & Handling: While specific toxicity data for this compound is limited, it should be handled with the care afforded to its parent compound, o-phenylenediamine.

-

General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation. Aromatic amines are often suspect mutagens.[4]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. The compound may be light and air-sensitive, darkening upon storage; store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[4]

Core Synthetic Applications & Protocols

The primary utility of tert-butyl (3,4-diaminophenyl)carbamate lies in its role as a precursor to N-heterocycles through cyclocondensation reactions. The adjacent amino groups provide the ideal geometry for forming five- or six-membered rings.

Workflow Overview

The following diagram illustrates the central role of the building block in accessing diverse heterocyclic cores.

Caption: Synthetic pathways from the building block to diverse bioactive cores.

Application 1: Synthesis of 2-Substituted Benzimidazoles

The benzimidazole motif is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. The reaction of o-phenylenediamines with aldehydes followed by oxidative cyclization is one of the most direct methods for their synthesis.[1][5]

Caption: Synthesis of a Boc-protected 2-substituted benzimidazole.

-

Reaction Setup: To a round-bottom flask, add tert-butyl (3,4-diaminophenyl)carbamate (1.0 eq., e.g., 223 mg, 1.0 mmol) and the desired aldehyde (1.0-1.1 eq.).

-

Solvent Addition: Add a suitable solvent such as ethanol, methanol, or N,N-dimethylformamide (DMF) (approx. 0.2-0.5 M concentration).

-

Catalysis & Reaction: Add a catalytic amount of a mild acid like acetic acid (e.g., 0.1 eq.) or a solid catalyst like Montmorillonite K10 clay. Stir the mixture at a temperature ranging from room temperature to 80 °C.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting diamine and the formation of a new, typically more nonpolar, product spot.

-

-

Oxidation: Upon completion (typically 2-12 hours), add an oxidizing agent if required. Often, bubbling air through the reaction mixture is sufficient. Alternatively, a reagent like sodium metabisulfite (Na₂S₂O₅) or p-benzoquinone can be used to facilitate the final aromatization step.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate or dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-substituted N-Boc-benzimidazole.

-

Causality of Reagents: The aldehyde first condenses with the more nucleophilic 4-amino group to form a Schiff base (imine) intermediate. The acid catalyst protonates the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack. The subsequent intramolecular attack by the 3-amino group, followed by dehydration and oxidation (loss of H₂), leads to the aromatic benzimidazole ring. Using an aldehyde is often preferred over a carboxylic acid as it avoids the high temperatures and harsh conditions typically required for amide bond formation and subsequent cyclization.

-

Solvent Choice: Polar protic solvents like ethanol can facilitate both the imine formation and the cyclization steps. DMF is an excellent choice for less reactive substrates due to its high boiling point and ability to dissolve a wide range of reagents.

Application 2: Synthesis of Quinoxalines

Quinoxalines are another class of N-heterocycles with significant applications, known for their antibacterial, antifungal, and kinase inhibitory activities. They are most classically prepared via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]

Sources

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - Tert-butyl n-(3,4-diaminophenyl)carbamate (C11H17N3O2) [pubchemlite.lcsb.uni.lu]

- 4. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. scribd.com [scribd.com]

Mastering Amide Bond Formation with a Key Pharmaceutical Building Block: An Application Note on Tert-Butyl (3,4-diaminophenyl)carbamate

Introduction: The Strategic Importance of tert-Butyl (3,4-diaminophenyl)carbamate

In the landscape of modern drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and material properties. tert-Butyl (3,4-diaminophenyl)carbamate stands out as a critical building block, prized for its versatile functionality. This tripodal nucleophile, featuring a Boc-protected amine and two adjacent aromatic amines, serves as a linchpin in the synthesis of a diverse array of complex molecules, including benzimidazoles, benzodiazepines, and other heterocyclic systems of medicinal importance. The presence of three distinct nitrogen centers, each with tunable reactivity, offers a powerful handle for intricate molecular engineering. This application note provides an in-depth guide to leveraging this unique substrate in amide coupling reactions, with a special focus on achieving regioselectivity and navigating potential side reactions.

The Challenge of Regioselectivity: A Tale of Two Amines

A primary consideration when employing tert-butyl (3,4-diaminophenyl)carbamate in amide coupling is the regioselective acylation of one of the two free aromatic amino groups. The amine at the 4-position is para to the electron-donating carbamate group, while the amine at the 3-position is meta. The tert-butoxycarbonyl (Boc) group, through resonance (+M effect), donates electron density to the aromatic ring, preferentially enriching the ortho and para positions. This electronic effect suggests that the amine at the 4-position is more nucleophilic and, therefore, more reactive towards electrophilic acylating agents.

However, the bulky tert-butyl group of the carbamate can exert steric hindrance, potentially impeding access to the nearby 3-amino group. In most standard coupling conditions, the electronic activation at the 4-position is the dominant factor, leading to preferential acylation at this site. This is analogous to the reactivity observed in similar systems like 3,4-diaminobenzoic acid, where the amine meta to the electron-withdrawing carboxylic acid (and thus less deactivated) is more reactive.[1][2]

Achieving selective acylation at the less reactive 3-position is more challenging and may require specialized strategies such as the use of directing groups or exploiting subtle differences in reaction kinetics versus thermodynamic control.

Core Principles of Amide Coupling

Amide bond formation is a cornerstone of organic synthesis, typically involving the activation of a carboxylic acid to render it susceptible to nucleophilic attack by an amine.[3] A variety of coupling reagents have been developed to facilitate this transformation, each with its own mechanism, advantages, and limitations. For electron-deficient aromatic amines, such as those in our target substrate, more potent coupling reagents are often necessary to achieve efficient conversion.[4]

Recommended Coupling Reagents for tert-Butyl (3,4-diaminophenyl)carbamate

Given the reduced nucleophilicity of the aromatic amines, the choice of coupling reagent is critical for successful amide bond formation. The following table summarizes recommended reagents and typical reaction conditions.

| Coupling Reagent System | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |

| EDC / HOBt | DIPEA, Et3N | DMF, DCM | 0 to RT | Cost-effective, water-soluble urea byproduct. HOBt suppresses side reactions and racemization.[3] |

| HATU / DIPEA | DIPEA, NMM | DMF, NMP | 0 to RT | Highly efficient for hindered and electron-deficient amines, rapid reaction times.[4] |

| T3P® (Propylphosphonic Anhydride) | Pyridine, DIPEA | EtOAc, DCM | RT to 50 | Excellent for minimizing racemization, byproducts are water-soluble. |

| Acyl Chloride | Pyridine, Et3N | DCM, THF | 0 to RT | Highly reactive, suitable for less nucleophilic amines. Requires prior synthesis of the acyl chloride. |

Experimental Protocols

Protocol 1: Regioselective Mono-acylation at the 4-Position using HATU

This protocol is optimized for the preferential acylation of the more nucleophilic 4-amino group.

Materials:

-

Carboxylic acid (1.0 eq)

-

tert-Butyl (3,4-diaminophenyl)carbamate (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of tert-butyl (3,4-diaminophenyl)carbamate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired mono-acylated product.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol offers a cost-effective alternative to HATU, though reaction times may be longer.

Materials:

-

Carboxylic acid (1.0 eq)

-

tert-Butyl (3,4-diaminophenyl)carbamate (1.1 eq)

-

EDC·HCl (1.5 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and tert-butyl (3,4-diaminophenyl)carbamate (1.1 eq) in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (3.0 eq) followed by the portion-wise addition of EDC·HCl (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the product by column chromatography.

Troubleshooting and Side Reactions

Di-acylation

The formation of the di-acylated product can occur, particularly if an excess of the carboxylic acid and coupling reagent is used. To minimize this:

-

Use a slight excess of the diamine (1.1-1.2 eq).

-

Add the activated carboxylic acid solution slowly to a solution of the diamine.

Benzimidazole Formation

A significant potential side reaction is the intramolecular cyclization of the mono-acylated product to form a benzimidazole derivative. This is typically favored by heat and acidic or basic conditions.

To mitigate benzimidazole formation:

-

Maintain the reaction temperature at or below room temperature.

-

Perform the aqueous workup promptly upon reaction completion.

-

Avoid prolonged exposure to acidic or basic conditions during purification.

Conclusion

tert-Butyl (3,4-diaminophenyl)carbamate is a powerful and versatile building block for the synthesis of complex nitrogen-containing molecules. Successful amide coupling with this substrate hinges on the careful selection of coupling reagents and reaction conditions to control regioselectivity and minimize side reactions. The protocols outlined in this application note provide a robust starting point for researchers in drug discovery and materials science to effectively utilize this valuable synthetic intermediate. By understanding the interplay of electronic and steric effects, chemists can harness the unique reactivity of this molecule to construct novel and impactful compounds.

References

- Özdemir, A., et al. (2011). Synthesis and characterization of new 3,4-diaminobenzoic acid derivatives and their metal complexes.

- Hanan, E. J., et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(17), 2759-2764.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149.

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Subasinghe, N. L., et al. (2005). Synthesis of (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Organic Process Research & Development, 9(2), 149-155.

- "Ortho effect." Wikipedia, Wikimedia Foundation, 17 Jan. 2024, en.wikipedia.org/wiki/Ortho_effect.

- "Electrophilic aromatic directing groups." Wikipedia, Wikimedia Foundation, 20 Jan. 2024, en.wikipedia.

-

"Amide Synthesis." Fisher Scientific, .

-

"Boc-Protected Amino Groups." Organic Chemistry Portal, .

- Chen, Y.-C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41763–41770.

-

"3,4-Diaminobenzoic acid | 619-05-6." ChemicalBook, .

Sources

Strategic Boc Protection of 3,4-Diaminophenylalanine: A Step-by-Step Protocol for Selective Nα-Amine Protection

An Application Note for Researchers and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the selective tert-butyloxycarbonyl (Boc) protection of the α-amino group of 3,4-diaminophenylalanine (DAP). This guide is designed for researchers in synthetic chemistry and drug development, offering insights into the underlying chemical principles, practical execution, and validation of this crucial synthetic transformation.

Introduction: The Synthetic Challenge of 3,4-Diaminophenylalanine

3,4-Diaminophenylalanine is a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. Its unique structure, featuring a catechol-like aromatic diamine moiety, allows for the introduction of diverse functionalities, such as metal chelators, fluorescent probes, or orthogonal handles for bioconjugation. However, the presence of three distinct amino groups—the primary α-amino group and two aromatic amines—presents a significant challenge for selective chemical modification.

Direct use of DAP in solid-phase peptide synthesis or other coupling reactions without protection would lead to a complex mixture of products due to the competing nucleophilicity of the three amine functionalities. Therefore, a robust and selective protection strategy is paramount. The Boc protecting group is ideal for this purpose due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][2]

This protocol focuses on the selective protection of the α-amino group, leveraging the significant difference in basicity and nucleophilicity between the aliphatic α-amine and the less basic aromatic amines.

Mechanistic Rationale: Achieving Selective Nα-Protection

The selective Boc protection of the α-amino group is governed by fundamental principles of nucleophilicity. The aliphatic α-amino group is significantly more basic (pKa ≈ 9-10) than the aromatic amino groups (pKa ≈ 4-5). In a basic aqueous medium, the α-amino group is more readily deprotonated, rendering it a far more potent nucleophile.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the neutral α-amino group attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[3][4][5] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated by the solvent.[4] A base is used in the reaction to neutralize the protonated amine, driving the reaction to completion.[4]

By carefully controlling the stoichiometry of the reagents and the pH of the reaction medium, we can ensure that the reaction occurs preferentially at the more reactive α-amino site, leaving the aromatic amines untouched.

Caption: Reaction mechanism for Boc protection of an amine.

Detailed Experimental Protocol

This protocol is designed for the selective Nα-Boc protection of L-3,4-diaminophenylalanine dihydrochloride. Adjustments may be necessary for the free base form.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| L-3,4-Diaminophenylalanine dihydrochloride | ≥97% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | VWR |

| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics |

| Deionized Water (H₂O) | Type 1 Ultrapure | Millipore |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | N/A | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |

Step-by-Step Methodology

Caption: Experimental workflow for Nα-Boc protection.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve L-3,4-diaminophenylalanine dihydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium bicarbonate (NaHCO₃) (3.0 eq) in portions. The addition of base is crucial to neutralize the dihydrochloride salt and to deprotonate the α-ammonium group, making it nucleophilic. An excess is used to maintain basic conditions throughout the reaction. Effervescence (CO₂ evolution) will be observed. Stir until the gas evolution ceases and the solution is clear.

-

-

Boc Anhydride Addition:

-

Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of 1,4-dioxane.

-

Add the (Boc)₂O solution dropwise to the stirring amino acid solution at 0°C over 20-30 minutes. Maintaining a low temperature minimizes potential side reactions.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction vigorously for 12-16 hours.

-

-

Monitoring the Reaction:

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate and spot the starting material, a co-spot, and the reaction mixture.

-

A suitable eluent system is typically 10% methanol in dichloromethane (DCM).

-

Visualize the spots using UV light and/or a ninhydrin stain. The product should be UV active and ninhydrin positive (due to the free aromatic amines), while the starting material will also be ninhydrin positive. The product will have a higher Rf value than the starting amino acid.

-

-

Work-up and Extraction:

-

Once the reaction is complete (disappearance of starting material), concentrate the mixture in vacuo to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x). The Boc-protected product is more organic-soluble than the starting material.

-

Combine the organic layers and wash with brine (1x) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, often as a foam or solid.

-

-

Purification and Characterization:

-

The crude product may be pure enough for subsequent steps. If not, it can be purified by flash column chromatography on silica gel using a gradient elution (e.g., 0-10% methanol in DCM).

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its structure and purity.

-

Data Summary and Expected Outcomes

| Parameter | Value / Condition | Rationale |

| Stoichiometry | ||

| DAP Dihydrochloride | 1.0 eq | Limiting reagent. |

| (Boc)₂O | 1.1 eq | Slight excess ensures complete conversion of the α-amino group. |

| NaHCO₃ | 3.0 eq | Neutralizes HCl salts (2 eq) and acts as the base for the reaction (1 eq). |

| Reaction Conditions | ||

| Solvent System | 1:1 Dioxane/Water | Solubilizes both the polar amino acid salt and the nonpolar (Boc)₂O.[6] |

| Temperature | 0°C to Room Temperature | Initial cooling controls exothermic reaction; RT allows for completion.[7] |

| Reaction Time | 12-16 hours | Typical duration for complete conversion. |

| Expected Results | ||

| Yield | 85-95% (crude) | High yields are typical for this robust reaction.[6] |

| Purity | >90% (crude) | Often high, but may require chromatography to remove minor impurities. |

| Analytical Data | Consistent with Nα-Boc-3,4-diaminophenylalanine | Confirmation by NMR (appearance of Boc protons ~1.4 ppm) and MS (correct M+H⁺). |

Troubleshooting and Advanced Considerations

-

Di-Boc or Tri-Boc Formation: If an excess of (Boc)₂O is used or the reaction is run for an extended period at elevated temperatures, protection of the aromatic amines can occur. To avoid this, adhere strictly to the stoichiometry and temperature control outlined.

-

Low Yield: This may result from incomplete reaction or loss during work-up. Ensure the starting material is fully dissolved and the pH is sufficiently basic before adding (Boc)₂O. Perform extractions thoroughly.

-

Selective Aromatic Amine Protection: For selective protection of the aromatic amines, the α-amino group must first be protected (e.g., as a methyl or ethyl ester). Subsequently, exploiting the slight difference in reactivity between the 3- and 4-position amino groups is challenging and often requires more advanced strategies, such as directed ortho-metalation or the use of bulky protecting groups.

-

Alternative Mono-Protection Strategy: For diamines, an alternative strategy involves the protonation of one amine group with one equivalent of a strong acid, rendering it non-nucleophilic.[8][9][10] The second, free amine can then be selectively protected.[8][9][10] While effective for symmetric diamines, this can be less predictable for the aromatic system in DAP.

References

-

Organic Chemistry Portal. "Boc-Protected Amino Groups". Organic Chemistry Portal, [Link].

-

Flores-Alamo, M., et al. (2013). "General Method for Selective Mono-Boc Protection of Diamines and Thereof". Journal of the Mexican Chemical Society, [Link].

-

Master Organic Chemistry. "Amine Protection and Deprotection". Master Organic Chemistry, [Link].

-

Amine Boc protection-Mechanism and Reaction Setup. YouTube, 13 Aug. 2022, [Link].

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Ha, H. J., et al. (2007). "Selective Mono-BOC Protection of Diamines". ResearchGate, [Link].

-

Chemistry Steps. "Boc Protecting Group for Amines". Chemistry Steps, [Link].

-

Master Organic Chemistry. (2018). "Protecting Groups for Amines: Carbamates". Master Organic Chemistry, [Link].

-

Ragnarsson, U., & Grehn, L. (2013). "Dual protection of amino functions involving Boc". RSC Publishing, [Link].

-

Ha, H. J., et al. (2007). "Selective Mono-BOC Protection of Diamines". Taylor & Francis Online, [Link].

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. youtube.com [youtube.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: A Researcher's Guide to the N-Boc Deprotection of Diamines

Introduction: The Indispensable Role of N-Boc in Diamine Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, diamines are foundational building blocks. Their dual nucleophilic centers, however, present a significant challenge: achieving regioselectivity. The tert-butyloxycarbonyl (Boc) group is arguably the most crucial amine protecting group in non-peptide chemistry, prized for its robustness under a wide array of synthetic conditions—including basic, nucleophilic, and reductive environments—while being readily cleavable under acidic conditions.[1][2][3] This orthogonality makes the N-Boc group an essential tool for the strategic manipulation of diamines, enabling chemists to unmask amine functionalities sequentially and build molecular complexity with precision.

This guide provides an in-depth exploration of the experimental procedures for N-Boc deprotection of diamines. We will move beyond simple reagent lists to dissect the causality behind protocol choices, address common challenges such as selective mono-deprotection, and offer validated, step-by-step protocols suitable for both research and process development environments.

Pillar 1: The Mechanism of Acid-Catalyzed N-Boc Deprotection

Understanding the "why" is paramount to troubleshooting and optimizing any chemical transformation. The acid-catalyzed cleavage of an N-Boc group is not merely a hydrolysis event; it is a carefully orchestrated fragmentation cascade.

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA, or Hydrochloric Acid - HCl).[1]

-

Fragmentation: This protonation weakens the C-O bond, leading to the irreversible fragmentation of the protonated intermediate.

-

Formation of Stable Products: The fragmentation yields three products: the desired free amine (often as its corresponding acid salt), gaseous carbon dioxide, and a highly stable tert-butyl cation.[1]

-

Cation Fate: The tert-butyl cation is subsequently quenched. It can be trapped by a nucleophile or, more commonly, lose a proton to form isobutylene gas. The formation of this stable carbocation is the thermodynamic driving force for the reaction.

It is critical to recognize that the generation of the tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic residues (e.g., tryptophan, methionine) in peptide synthesis. In a process chemistry context, the reaction of this cation with halide or sulfonate counter-ions can generate potential genotoxic impurities (PGIs), a significant concern in drug development.[4] Therefore, placing such deprotection steps early in a synthetic sequence is a prudent strategic decision.[4]

Caption: The mechanistic pathway for acid-catalyzed N-Boc deprotection.

Pillar 2: Standard Experimental Protocols

The choice of acid and solvent system is the most critical variable in N-Boc deprotection. The following protocols represent the most common and reliable methods employed in the field.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the quintessential "workhorse" method, valued for its speed and efficacy. TFA is a strong acid that readily dissolves the starting material and facilitates a rapid reaction, often complete within 30-60 minutes at room temperature.[1][5]

Materials:

-

N-Boc protected diamine

-

Dichloromethane (DCM), anhydrous grade

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected diamine in DCM (a typical concentration is 0.1-0.5 M).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common and effective formulation is 20-50% TFA in DCM (v/v).

-